
4-(3,6-Dihydro-2H-pyran-4-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is an organic compound that features a pyran ring fused to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline typically involves the reaction of aniline with 3,6-dihydro-2H-pyran under specific conditions. One common method includes the use of a catalyst such as molecular iodine to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(3,6-Dihydro-2H-pyran-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while oxidation of the pyran ring can produce pyranone derivatives.
科学的研究の応用
4-(3,6-Dihydro-2H-pyran-4-YL)aniline has several scientific research applications:
作用機序
The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used as a hydroxyl-protecting reagent in organic synthesis.
N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines: Compounds with mesomorphic properties used in liquid crystal applications.
N-(4-Arylidene)-4′-[(5,6-dihydro-2H-pyran-4-yl)methoxy]anilines: Similar to the above, these compounds also exhibit liquid crystal properties.
Uniqueness
4-(3,6-Dihydro-2H-pyran-4-YL)aniline is unique due to its combination of a pyran ring and an aniline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
4-(3,6-dihydro-2H-pyran-4-yl)aniline |
InChI |
InChI=1S/C11H13NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8,12H2 |
InChIキー |
LTJXIKYOBKEJCR-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
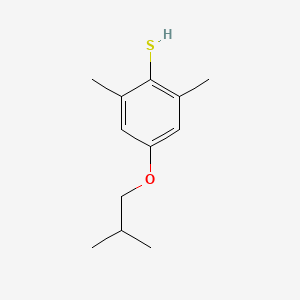
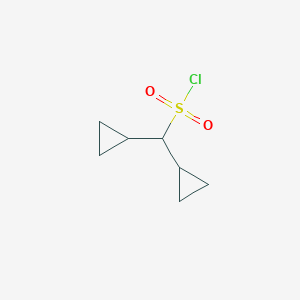
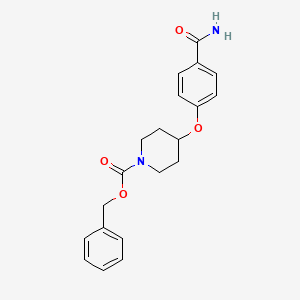
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)

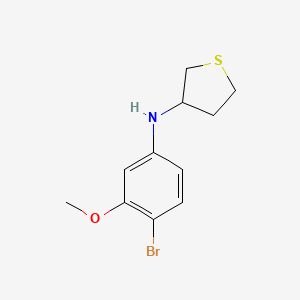




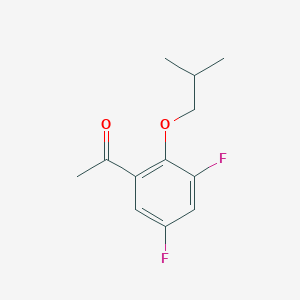
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

